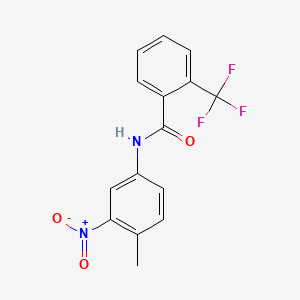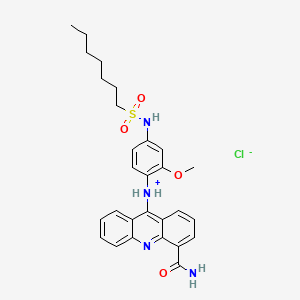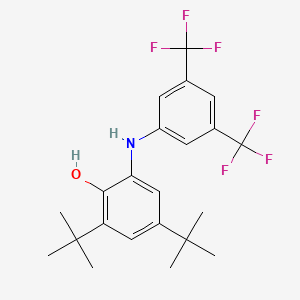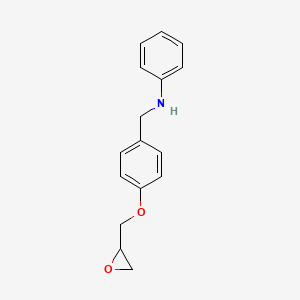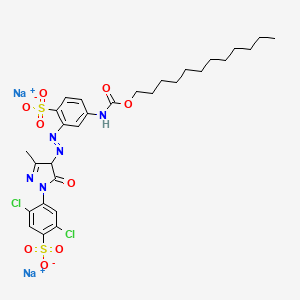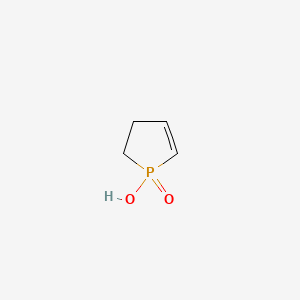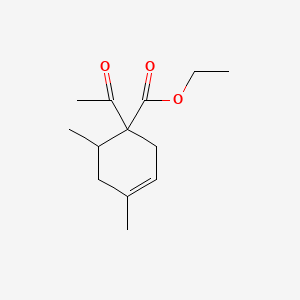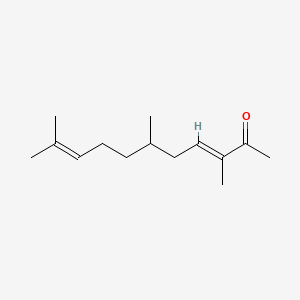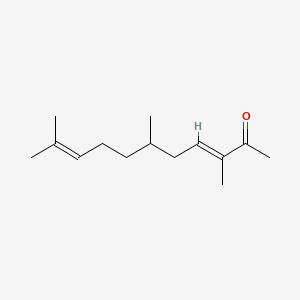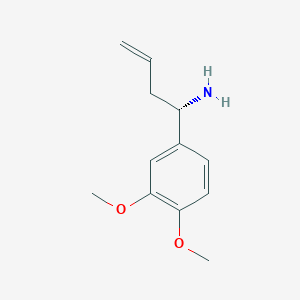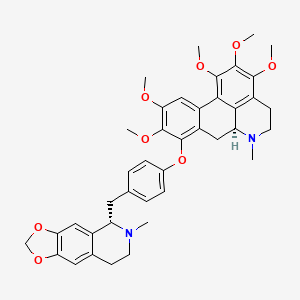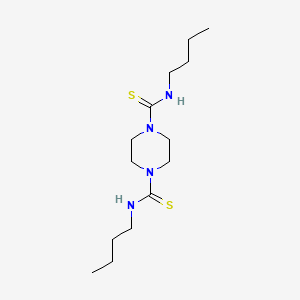![molecular formula C10H17ClN2O B13771997 [2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride CAS No. 69781-89-1](/img/structure/B13771997.png)
[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride: is a chemical compound with the molecular formula C10H17ClN2O. It is known for its unique structure, which includes a phenoxy group substituted with two methyl groups at positions 3 and 5, an ethylamino group, and a chloride ion. This compound is used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride typically involves the reaction of 3,5-dimethylphenol with ethylene oxide to form 2-(3,5-dimethylphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce the corresponding amine derivative. Finally, the amine derivative is treated with hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: [2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, [2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is used in biological research to study its effects on cellular processes. It can act as a ligand for certain receptors, influencing cell signaling pathways and gene expression.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in treating various diseases due to its ability to interact with specific molecular targets.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of [2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, including changes in gene expression, cell proliferation, and apoptosis.
類似化合物との比較
- [2-(3,5-Dimethylphenoxy)ethylamino]azanium bromide
- [2-(3,5-Dimethylphenoxy)ethylamino]azanium iodide
- [2-(3,5-Dimethylphenoxy)ethylamino]azanium sulfate
Comparison: Compared to its analogs, [2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride is unique due to its chloride ion, which can influence its solubility, reactivity, and biological activity. The chloride ion can also affect the compound’s interaction with molecular targets, making it distinct from its bromide, iodide, and sulfate counterparts .
特性
CAS番号 |
69781-89-1 |
|---|---|
分子式 |
C10H17ClN2O |
分子量 |
216.71 g/mol |
IUPAC名 |
2-(3,5-dimethylphenoxy)ethylhydrazine;hydrochloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-8-5-9(2)7-10(6-8)13-4-3-12-11;/h5-7,12H,3-4,11H2,1-2H3;1H |
InChIキー |
FZMJXIXPNUUZBS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)OCCNN)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


